Zafirlukast m-Tolyl Isomer-d7
Description
Contextualization of Zafirlukast (B1683622) Related Substances in Pharmaceutical Research
Zafirlukast is a leukotriene receptor antagonist utilized for the management of asthma. pharmaffiliates.comsynzeal.com The synthesis and manufacturing of Zafirlukast can lead to the formation of various related substances, including isomers and other impurities. nih.govnih.gov Regulatory bodies worldwide mandate the identification, quantification, and control of these impurities to ensure the safety and efficacy of the drug product. researchgate.netajptr.comgoogle.com
The presence of impurities, even in minute quantities, can potentially impact the drug's stability, bioavailability, and could even lead to adverse effects. nih.govresearchgate.net Research into Zafirlukast's related substances is therefore a crucial area of pharmaceutical analysis. researchgate.netnih.gov This involves the development of sophisticated analytical methods, such as high-performance liquid chromatography (HPLC), to separate and quantify these compounds. nih.govresearchgate.netoup.com The positional isomers of Zafirlukast, including the m-tolyl and p-tolyl isomers, are of particular interest as they can be challenging to separate from the main compound. nih.govoup.comresearchgate.net The development of stability-indicating methods is essential to monitor the degradation of Zafirlukast and the formation of impurities under various stress conditions like hydrolysis, oxidation, and heat. nih.govresearchgate.net
The identification and characterization of these impurities often require a combination of techniques, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, to elucidate their structures. nih.govresearchgate.net Once identified, these impurities can be synthesized and used as reference standards in routine quality control analysis. synzeal.comresearchgate.net This ensures that each batch of the API meets the stringent purity requirements set by pharmacopeias. synzeal.comajptr.com
Significance of Stable Isotope Labeled Compounds in Pharmaceutical Sciences
Stable isotope labeled (SIL) compounds, particularly those incorporating deuterium (B1214612) (a stable isotope of hydrogen), have become indispensable tools in pharmaceutical research and development. musechem.comsimsonpharma.commoravek.com The substitution of hydrogen with deuterium, a process known as deuteration, can subtly alter the physicochemical properties of a molecule without changing its fundamental chemical structure and biological activity. isowater.comwikipedia.org
One of the most significant applications of deuteration is in altering the metabolic profile of a drug. isowater.comnih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. isowater.comwikipedia.org This "kinetic isotope effect" can slow down the rate of metabolic reactions that involve the cleavage of this bond, often leading to a longer drug half-life and potentially improved pharmacokinetic properties. wikipedia.orgnih.govbioscientia.de This can translate to less frequent dosing and a better side-effect profile for some drugs. isowater.com
Beyond modifying metabolic pathways, SIL compounds are crucial as internal standards in bioanalytical assays. acs.orgclearsynth.com Because they are chemically identical to the analyte but have a different mass, they can be easily distinguished by mass spectrometry. This allows for highly accurate and precise quantification of the drug and its metabolites in complex biological matrices like plasma and urine. acs.orgmetsol.com Zafirlukast m-Tolyl Isomer-d7 is an example of such a labeled compound, designed for use in these highly sensitive analytical methods. pharmaffiliates.comclearsynth.com
Furthermore, SIL compounds are instrumental in absorption, distribution, metabolism, and excretion (ADME) studies, which are fundamental to understanding the fate of a drug in the body. musechem.comacs.org They help researchers trace the metabolic pathways of a drug, identify its metabolites, and understand how it is eliminated from the body. simsonpharma.commoravek.com This detailed understanding is critical for drug discovery and development, aiding in the selection of promising drug candidates and ensuring their safety. musechem.comsimsonpharma.com
Scope and Research Objectives for this compound Investigations
The investigation of this compound is driven by specific research objectives within the broader context of pharmaceutical analysis and drug metabolism studies. The primary purpose of synthesizing this deuterated analog is to serve as a high-fidelity internal standard for the quantification of the non-labeled Zafirlukast m-tolyl isomer. pharmaffiliates.comclearsynth.com
The m-tolyl isomer is a known process-related impurity in the synthesis of Zafirlukast. pharmaffiliates.comoup.com Therefore, its accurate quantification is a regulatory requirement to ensure the purity of the final drug product. The use of this compound as an internal standard in mass spectrometry-based methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS), allows for the correction of any variability in sample preparation and instrument response, leading to more reliable and accurate results.
Key research objectives for investigations into this compound include:
Synthesis and Characterization: The development of a robust and efficient synthetic route to produce high-purity this compound. This is followed by comprehensive characterization using techniques like NMR and MS to confirm its structure and isotopic enrichment. acgpubs.orgresearchgate.net
Analytical Method Development: The development and validation of sensitive and specific analytical methods, typically LC-MS/MS, for the quantification of the Zafirlukast m-tolyl isomer in bulk drug substance and pharmaceutical formulations, using the deuterated analog as an internal standard. nih.govresearchgate.net
Impurity Profiling: Utilizing the developed methods to accurately profile and monitor the levels of the m-tolyl isomer impurity in different batches of Zafirlukast, ensuring compliance with regulatory limits. researchgate.netajptr.com
The availability of well-characterized this compound is crucial for pharmaceutical manufacturers and regulatory agencies to ensure the quality and consistency of Zafirlukast-containing medicines.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C31H33N3O6S |
|---|---|
Molecular Weight |
582.7 g/mol |
IUPAC Name |
cyclopentyl N-[3-[[2-methoxy-4-[[2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenyl]sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate |
InChI |
InChI=1S/C31H33N3O6S/c1-20-7-6-10-26(15-20)41(37,38)33-30(35)22-12-11-21(29(17-22)39-3)16-23-19-34(2)28-14-13-24(18-27(23)28)32-31(36)40-25-8-4-5-9-25/h6-7,10-15,17-19,25H,4-5,8-9,16H2,1-3H3,(H,32,36)(H,33,35)/i1D3,6D,7D,10D,15D |
InChI Key |
CXQBGQANHHFUKA-QRAXOWDBSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC)[2H])C([2H])([2H])[2H])[2H] |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies
Synthetic Pathways for Zafirlukast (B1683622) m-Tolyl Isomer
The synthesis of the Zafirlukast m-Tolyl Isomer is intrinsically linked to the manufacturing process of Zafirlukast itself. It is not a desired product but rather a process-related impurity that can be synthesized in a controlled manner to serve as a reference standard.
The primary route for the formation of the Zafirlukast m-Tolyl Isomer stems from the presence of positional isomers in the starting materials used in the final steps of Zafirlukast synthesis. The key reaction involves the coupling of 4-(1-methyl-5-((cyclopentyloxy)carbonylamino)-1H-indol-3-yl)methyl)-3-methoxybenzoic acid with an appropriate toluenesulfonamide.
Zafirlukast is synthesized using ortho-toluenesulfonamide. However, commercial batches of toluenesulfonamide can contain small amounts of the meta and para isomers as impurities. During the coupling reaction, these isomeric impurities react alongside the ortho-isomer, leading to the formation of the corresponding positional isomers of Zafirlukast. acs.orgelectronicsandbooks.comnih.gov The m-Tolyl Isomer is thus generated when meta-toluenesulfonamide is present as an impurity in the reaction mixture.
The general coupling reaction can be summarized as follows:
Reactant A: 4-(1-methyl-5-((cyclopentyloxy)carbonylamino)-1H-indol-3-yl)methyl)-3-methoxybenzoic acid
Reactant B (intended): ortho-toluenesulfonamide
Impurity in Reactant B: meta-toluenesulfonamide
Coupling Agents: Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) are commonly used. nih.gov
The presence of meta-toluenesulfonamide leads to the formation of the Zafirlukast m-Tolyl Isomer alongside the active pharmaceutical ingredient.
To produce the Zafirlukast m-Tolyl Isomer as a reference standard, a controlled synthesis is performed where meta-toluenesulfonamide is used as the primary reactant instead of being an impurity. acs.orgsemanticscholar.org This allows for the targeted synthesis of the isomer in sufficient quantities and high purity for analytical and research purposes.
The synthetic scheme involves the reaction of the key indole (B1671886) carboxylic acid intermediate with meta-toluenesulfonamide in the presence of a coupling agent.
Table 1: Key Reactants and Reagents for the Synthesis of Zafirlukast m-Tolyl Isomer
| Compound | Role | Notes |
|---|---|---|
| 4-(1-methyl-5-((cyclopentyloxy)carbonylamino)-1H-indol-3-yl)methyl)-3-methoxybenzoic acid | Key Intermediate | Provides the core indole structure of Zafirlukast. |
| meta-Toluenesulfonamide | Reactant | The source of the m-tolylsulfonyl moiety. |
| Dicyclohexylcarbodiimide (DCC) | Coupling Agent | Facilitates the formation of the amide bond. |
| 4-Dimethylaminopyridine (DMAP) | Catalyst | Used in conjunction with DCC to promote the reaction. |
The product is then isolated and purified using standard chromatographic techniques to yield the Zafirlukast m-Tolyl Isomer as a pure reference material.
Deuteration Strategies for Zafirlukast and its Isomers
The synthesis of Zafirlukast m-Tolyl Isomer-d7 requires specific isotopic labeling techniques to introduce deuterium (B1214612) atoms at designated positions within the molecule. The "-d7" designation typically implies the replacement of seven hydrogen atoms with deuterium. Based on the structure, the most probable sites for deuteration are the aromatic protons of the m-tolyl group and the protons of the N-methyl group on the indole ring.
Deuteration of the m-Tolyl Group:
The four aromatic protons on the m-tolyl group can be replaced with deuterium through various methods, including acid-catalyzed hydrogen-deuterium exchange or metal-catalyzed processes. For a substituted toluene (B28343) derivative, harsh conditions might be required. A more practical approach would involve the use of a deuterated starting material, such as m-toluenesulfonamide-d4. This can be prepared from deuterated toluene.
Deuteration of the Indole N-Methyl Group:
The three protons of the N-methyl group on the indole ring are amenable to deuteration. This can be achieved by using a deuterated methylating agent, such as iodomethane-d3 (B117434) (CD3I) or dimethyl sulfate-d6 ((CD3)2SO4), during the synthesis of the indole intermediate. Specifically, the nitrogen of the indole precursor would be alkylated with the deuterated reagent.
A plausible synthetic strategy for this compound would therefore involve the use of two deuterated precursors:
An indole intermediate with a deuterated N-methyl group.
Deuterated meta-toluenesulfonamide.
These precursors would then be coupled using the methods described in section 2.1.2.
Table 2: Potential Deuterated Reagents for the Synthesis of this compound
| Deuterated Reagent | Target Moiety | Labeling Strategy |
|---|---|---|
| Iodomethane-d3 (CD3I) | Indole N-methyl group | Alkylation of the indole nitrogen with a deuterated methyl source. |
The purification of this compound from the reaction mixture is crucial to ensure its suitability as an internal standard. The purification strategy would be similar to that of the non-deuterated analog, primarily relying on chromatographic techniques.
High-Performance Liquid Chromatography (HPLC):
Preparative HPLC is a powerful tool for isolating the deuterated compound from unreacted starting materials, reagents, and any non-deuterated or partially deuterated side products. A reversed-phase C18 column with a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water with a modifier like formic acid or ammonium (B1175870) acetate (B1210297), would likely provide the necessary separation.
Crystallization:
If the deuterated compound is a stable solid, crystallization can be an effective final purification step to obtain a highly pure product. The choice of solvent for crystallization would need to be determined empirically.
The purity of the final product would be assessed using analytical HPLC and its identity and isotopic enrichment confirmed by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques for Separation and Impurity Profiling
Chromatography is the cornerstone of impurity profiling for pharmaceutical compounds, providing the means to separate complex mixtures into individual components. For Zafirlukast (B1683622) and its isomers, various liquid chromatography techniques have been developed to achieve high-resolution separation.
High-Performance Liquid Chromatography (HPLC) is a fundamental tool for the analysis of Zafirlukast and its isomers. Method development focuses on achieving selectivity to resolve closely related structures, such as positional isomers, which can be challenging.
Reverse-Phase Liquid Chromatography (RP-LC) is a widely used technique for the quantification of Zafirlukast and its related impurities in both bulk drug substances and pharmaceutical formulations. oup.comoup.com The separation of positional isomers, particularly the meta and para isomers of Zafirlukast, is a critical challenge that is sensitive to the pH of the mobile phase. oup.comresearchgate.net
Several RP-LC methods have been established, employing various stationary phases and mobile phase compositions to optimize selectivity. For instance, a Zorbax SB C8 column has been utilized with a mobile phase consisting of 20 mM ammonium (B1175870) formate (B1220265) buffer (pH adjusted to 4.4 with formic acid) and acetonitrile (B52724) in a gradient elution. oup.com This method successfully resolved potential impurities and isomers. oup.com Another effective method uses a Nucleosil C18 column with a mobile phase of acetonitrile and pH 3.0 acetate (B1210297) buffer (70:30, v/v) at a flow rate of 0.8 mL/min, with UV detection at 240 nm. oup.com A Symmetry Shield RP18 column has also been used with a mobile phase of acetonitrile and 0.01 M potassium dihydrogen phosphate (B84403) buffer (pH 3.5), demonstrating the method's selectivity and stability-indicating properties. researchgate.net
Interactive Table: RP-HPLC Methods for Zafirlukast Analysis
| Stationary Phase | Mobile Phase | Detection | Application | Reference |
| Zorbax SB C8 | Acetonitrile and 20 mM ammonium formate buffer (pH 4.4) | UV at 240 nm | Quantification of Zafirlukast and separation of impurities/isomers | oup.com |
| Nucleosil C18 | Acetonitrile and pH 3.0 acetate buffer (70:30, v/v) | UV at 240 nm | Determination in pharmaceutical formulations and human plasma | oup.com |
| Symmetry Shield RP18 | Acetonitrile and 0.01 M potassium dihydrogen phosphate buffer (pH 3.5) | UV at 225 nm | Quantification and stability-indicating assay | researchgate.net |
| Accucore RP-MS | Acetonitrile and 0.1% formic acid in water | Mass Spectrometry | Fast analysis in human plasma | thermofisher.com |
While RP-LC is effective for many impurities, the separation of positional isomers often requires the enhanced selectivity of chiral stationary phases (CSPs). Contemporary CSPs are known not only for their enantioselective capabilities but also for their chemoselective properties, allowing for the simultaneous separation of different types of isomers. nih.gov
A sensitive and rapid HPLC method was specifically developed for the separation and quantification of the ortho, meta, and para positional isomers of Zafirlukast using a chiral column. This method employs an immobilized amylose-based Chiralpak-IA column in a normal-phase mode. Efficient separation with resolutions greater than 3.0 between the isomers was achieved using a mobile phase of n-hexane, ethanol, trifluoroacetic acid, and diethyl amine (65:35:0.1:0.1, v/v/v/v). The analysis was completed within a 20-minute elution time with UV detection at 240 nm.
Interactive Table: Chiral HPLC Method for Zafirlukast Isomer Separation
| Stationary Phase | Mobile Phase | Flow Rate | Detection | Application | Reference |
| Chiralpak-IA | n-hexane/ethanol/trifluoroacetic acid/diethyl amine (65:35:0.1:0.1, v/v) | Not Specified | UV at 240 nm | Separation and quantification of ortho, meta, and para isomers |
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and much faster analysis times. A UPLC-tandem mass spectroscopy method has been developed for the rapid determination of Zafirlukast. researchgate.net This method utilizes an Acquity UPLC BEH C18 column (50×2.1 mm, 1.7 µm) with a simple mobile phase of acetonitrile and water containing 10 mM acetic acid (80:20, v/v). researchgate.net At a flow rate of 0.3 mL/min, the analysis is completed rapidly, demonstrating the high-throughput capabilities of UPLC. researchgate.net
During the process development of Zafirlukast, several unknown process-related impurities have been detected. researchgate.netresearchgate.net To confirm the structure of these impurities, they must first be isolated from the reaction mixture. Preparative liquid chromatography is the technique used for this purpose. researchgate.net By scaling up the analytical HPLC method, larger quantities of the impurity-enriched sample can be processed to isolate the compounds of interest. researchgate.netresearchgate.net This isolation is a critical step that provides pure material for subsequent spectroscopic analysis. researchgate.net
High-Performance Liquid Chromatography (HPLC) Method Development for Isomers
Spectroscopic Techniques for Structural Elucidation of Related Substances
Once an impurity has been isolated via preparative chromatography, its chemical structure must be unequivocally determined. This is accomplished using a combination of spectroscopic techniques. researchgate.net The structural elucidation of Zafirlukast impurities involves powerful methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, and 2D NMR experiments like HSQC. researchgate.net In addition to NMR, Infrared Spectroscopy (IR) and Mass Spectrometry (MS) are used to provide information about functional groups and molecular weight, respectively. researchgate.netresearchgate.net The combination of these techniques allows for the complete and confident identification of unknown related substances. researchgate.net
Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a cornerstone technique for the analysis of Zafirlukast m-Tolyl Isomer-d7, providing precise molecular weight determination and fragmentation data for structural elucidation. The compound has a molecular formula of C₃₁H₂₆D₇N₃O₆S and a molecular weight of approximately 582.72 g/mol . pharmaffiliates.comkmpharma.inclearsynth.compharmaffiliates.com High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy, distinguishing it from the non-deuterated analog and other potential impurities.
When coupled with liquid chromatography (LC-MS/MS), this technique allows for the separation of the analyte from a complex mixture before detection. lcms.cz In tandem mass spectrometry (MS/MS), the this compound parent ion is selected and fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern serves as a highly specific fingerprint for the molecule, enabling its unambiguous identification and quantification even at low concentrations in biological fluids. frontiersin.org This level of specificity is crucial for its application in regulated bioanalysis. nih.gov
| Property | Value | Source |
|---|---|---|
| CAS Number | 1794760-52-3 | pharmaffiliates.com |
| Molecular Formula | C₃₁H₂₆D₇N₃O₆S | pharmaffiliates.comkmpharma.inclearsynth.com |
| Molecular Weight | 582.72 g/mol | pharmaffiliates.comkmpharma.inclearsynth.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the definitive structural confirmation of this compound. pharmaffiliates.compharmaffiliates.com ¹H NMR (Proton NMR) spectra are used to map the proton framework of the molecule. For this specific deuterated isomer, the signals corresponding to the seven deuterium (B1214612) atoms on the m-tolyl group would be absent in the ¹H NMR spectrum, providing clear evidence of the location of isotopic labeling.
¹³C NMR (Carbon-13 NMR) provides information about the carbon skeleton of the molecule. The signals for the carbon atoms bonded to deuterium will show characteristic splitting patterns and coupling constants (C-D coupling), further confirming the site of deuteration. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed to establish the connectivity between protons and carbons, providing unequivocal proof of the compound's isomeric structure and the precise placement of the deuterium labels.
Infrared (IR) and Ultraviolet (UV/Vis) Spectroscopy in Characterization Studies
Infrared (IR) and Ultraviolet-Visible (UV/Vis) spectroscopy provide complementary information for the characterization of this compound.
Ultraviolet-Visible (UV/Vis) Spectroscopy: UV/Vis spectroscopy provides information about the electronic transitions within the molecule's chromophores. The UV/Vis spectrum is determined by the conjugated systems within the indole (B1671886) and substituted phenyl rings. The spectrum for the deuterated isomer is expected to be nearly identical to that of the non-deuterated m-tolyl isomer, as deuterium substitution has a negligible effect on the electronic structure. This technique is primarily used to confirm the presence of the core chromophoric structure and for quantitative purposes based on light absorption.
Application of this compound as an Internal Standard
The primary application of this compound is its use as an internal standard in bioanalytical methods, particularly those employing isotope dilution mass spectrometry. japsonline.com Its utility is based on the principle that a stable isotope-labeled (SIL) standard behaves almost identically to the unlabeled analyte during sample preparation, chromatography, and ionization. waters.com
Isotope Dilution Mass Spectrometry (IDMS) Principles in Bioanalysis
Isotope Dilution Mass Spectrometry (IDMS) is a high-accuracy analytical technique used for the quantification of substances. biopharmaspec.comosti.gov The method involves adding a known amount of an isotopically enriched compound, such as this compound (the "spike"), to a sample containing the analyte of interest (the non-deuterated zafirlukast or its isomer). up.ac.zawikipedia.org After allowing the spike to equilibrate with the sample, the mixture is processed and analyzed by mass spectrometry. britannica.com
The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge ratio difference. youtube.com Quantification is achieved by measuring the ratio of the signal from the analyte to the signal from the known amount of the internal standard. youtube.com Because both compounds experience similar losses during sample extraction and are affected similarly by variations in instrument response, this ratio remains constant, leading to highly precise and accurate results. biopharmaspec.comyoutube.com
Method Validation Parameters for Quantitative Bioanalytical Research
For a bioanalytical method using this compound as an internal standard to be considered reliable for regulated studies, it must undergo rigorous validation. nih.govglobalresearchonline.net This process demonstrates that the method is suitable for its intended purpose. gmp-compliance.org Key validation parameters are established by regulatory bodies like the FDA and EMA. frontiersin.orgeuropa.eu
| Parameter | Description | General Acceptance Criteria |
|---|---|---|
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. gmp-compliance.org | No significant interference at the retention time of the analyte and internal standard. japsonline.com |
| Accuracy | The closeness of the measured value to the nominal or true value. gmp-compliance.org | Mean concentration should be within ±15% of the nominal value (±20% at the LLOQ). globalresearchonline.neteuropa.eu |
| Precision | The degree of scatter between a series of measurements. Assessed as repeatability (within-run) and intermediate precision (between-run). gmp-compliance.org | Coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). globalresearchonline.neteuropa.eu |
| Calibration Curve | The relationship between instrument response and known concentrations of the analyte. gmp-compliance.org A minimum of six non-zero standards are typically used. globalresearchonline.net | Back-calculated concentrations should be within ±15% of nominal values (±20% at LLOQ). globalresearchonline.net |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov | Accuracy within 80-120% and precision ≤20%. globalresearchonline.net |
| Stability | The chemical stability of the analyte in a given matrix under specific storage and processing conditions. japsonline.com | Mean concentrations of stability samples should be within ±15% of nominal concentrations. europa.eu |
Mitigation of Matrix Effects in LC-MS/MS Using Deuterated Internal Standards
Matrix effects are a significant challenge in LC-MS/MS bioanalysis, arising from co-eluting endogenous components of the biological matrix that can suppress or enhance the ionization of the analyte, leading to inaccurate results. waters.comreddit.com
A deuterated internal standard like this compound is the most effective tool to mitigate these effects. lcms.cz Because the SIL standard has nearly identical physicochemical properties to the analyte, it co-elutes during chromatography. chromatographyonline.com Consequently, both the analyte and the internal standard experience the same degree of ion suppression or enhancement at the same time. waters.com By calculating the ratio of the analyte response to the internal standard response, the variability caused by the matrix effect is normalized, ensuring the accuracy and reliability of the quantitative data. chromatographyonline.com While deuterated standards are highly effective, it is crucial to ensure chromatographic co-elution, as even slight separations in retention time can lead to differential matrix effects and compromise accuracy. chromatographyonline.commyadlm.org
Pre Clinical Research Applications and Mechanistic Investigations
In Vitro Metabolic Stability Studies of Zafirlukast (B1683622) and its Deuterated Analogs
In vitro systems, primarily using human liver microsomes, are fundamental for predicting a drug's metabolic fate in humans. These studies help to identify potential metabolic liabilities and guide further drug development.
The biotransformation of zafirlukast is extensively mediated by the cytochrome P450 (CYP) enzyme system. nih.gov In vitro studies using human liver microsomes have identified CYP2C9 as the primary enzyme responsible for the hydroxylation of zafirlukast. nih.govhelsinki.fi Additionally, CYP3A4 plays a significant role in its metabolism. nih.govresearchgate.net Zafirlukast has been shown to be an inhibitor of several CYP isoforms, most potently CYP2C9, followed by CYP3A and CYP2C19. nih.gov The metabolism by CYP3A4, in particular, can lead to the formation of a reactive electrophilic α,β-unsaturated iminium species. nih.govresearchgate.net This reactive intermediate is implicated in the mechanism-based inactivation of CYP3A4. nih.gov
The metabolism of zafirlukast results in several products, with hydroxylated metabolites being the most common. drugbank.com These are primarily excreted in the feces. drugbank.com A key metabolic activation pathway involves the dehydrogenation of zafirlukast, which produces a reactive iminium intermediate. nih.gov This electrophilic metabolite can be trapped using nucleophiles like glutathione (B108866) (GSH). nih.govresearchgate.net The resulting GSH adduct has been identified and characterized using mass spectrometry and NMR, confirming its formation at the methylene (B1212753) carbon between the indole (B1671886) and methoxy-substituted phenyl rings. nih.gov Other known human metabolites include products of hydroxylation on the cyclopentyl ring and N-demethylation of the indole nitrogen. semanticscholar.orgnih.gov
The use of deuterated analogs like Zafirlukast m-Tolyl Isomer-d7 is based on the deuterium (B1214612) kinetic isotope effect (DKIE). When a carbon-hydrogen bond targeted for cleavage by a metabolic enzyme is replaced with a stronger carbon-deuterium bond, the rate of the reaction can be significantly slowed. This principle is applied to enhance a drug's metabolic stability.
By strategically placing deuterium atoms on the m-tolyl group, as in this compound, the susceptibility of that specific site to enzymatic oxidation is reduced. This can alter the metabolic profile, potentially decreasing the formation of certain metabolites and increasing the plasma half-life of the compound compared to its non-deuterated counterpart.
| Parameter | Zafirlukast (Non-deuterated) | This compound (Expected) | Rationale |
|---|---|---|---|
| Rate of Metabolism | Standard rate determined by CYP2C9 and CYP3A4 activity. helsinki.finih.gov | Potentially slower at the site of deuteration. | Deuterium Kinetic Isotope Effect (DKIE) slows the cleavage of C-D bonds compared to C-H bonds. |
| Major Metabolites | Hydroxylated metabolites, reactive iminium intermediate. nih.govdrugbank.com | Similar metabolites, but potentially reduced formation of metabolites resulting from oxidation on the tolyl group. | Metabolic pathways remain the same, but the rate at specific sites is altered. |
| Enzyme Interaction | Substrate and inhibitor of CYP2C9 and CYP3A4. researchgate.netnih.gov | Expected to be a substrate and inhibitor of the same enzymes. | Deuteration does not typically alter which enzymes interact with the drug. |
| Systemic Exposure (AUC) | Baseline | Potentially increased. | Slower metabolism can lead to reduced clearance and a longer half-life. |
In Vivo Animal Model Studies Utilizing Deuterated Compounds (focused on mechanistic/analytical aspects)
Deuterated compounds are crucial for conducting precise pharmacokinetic and disposition studies in pre-clinical animal models.
In the development of bioanalytical methods for quantifying zafirlukast in biological matrices like plasma, a stable isotope-labeled internal standard (SIL-IS) is the gold standard. Zafirlukast-d7, which includes isomers like the m-tolyl-d7 variant, is an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. researchgate.net
The SIL-IS co-elutes with the non-labeled analyte (zafirlukast) during chromatography but is distinguished by its higher mass in the mass spectrometer. researchgate.net This co-elution ensures that any variations during sample preparation, extraction, and ionization affect both the analyte and the internal standard equally. This methodology allows for highly accurate and precise quantification of the drug in plasma samples collected from animal pharmacokinetic studies, such as those conducted in rabbits. researchgate.net
| Methodological Aspect | Description | Advantage of Using Zafirlukast-d7 |
|---|---|---|
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). researchgate.net | Provides high sensitivity and selectivity for complex biological matrices. |
| Internal Standard | This compound or a similar Zafirlukast-d7 variant. acanthusresearch.comkmpharma.in | Corrects for matrix effects and variability in sample processing and instrument response. researchgate.net Possesses nearly identical physicochemical properties to the analyte. |
| Quantification | Based on the ratio of the peak area of the analyte to the peak area of the internal standard. | Ensures high accuracy and precision of the measured drug concentrations. |
| Application | Determination of pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) in pre-clinical animal models (e.g., rabbits, rats). researchgate.net | Facilitates reliable characterization of the drug's absorption, distribution, metabolism, and excretion (ADME) profile. |
Studies using radiolabeled [14C]zafirlukast in mice, rats, and dogs have been instrumental in determining the drug's distribution and elimination routes. These investigations showed that the vast majority of the administered radioactivity was recovered in the feces of all species tested. semanticscholar.org This indicates that biliary clearance is the primary route of elimination from the systemic circulation. semanticscholar.org Urinary excretion accounts for a very small fraction of the total dose. nih.gov
Evidence for the in vivo relevance of the metabolic pathways identified in vitro was confirmed when the same GSH adduct detected in microsomal incubations was also found in the bile of rats that had been dosed with zafirlukast. nih.govresearchgate.net This finding demonstrates that the formation of the reactive iminium intermediate occurs in living systems and is subsequently cleared via the biliary tract.
Mechanistic Studies on Related Substances (e.g., receptor antagonism, enzyme modulation)
This compound is a deuterated form of a positional isomer of Zafirlukast. Due to the lack of specific mechanistic studies on this particular isomer, the following sections detail the well-documented mechanisms of the parent compound, Zafirlukast, which are anticipated to be analogous. Zafirlukast is recognized for its therapeutic action as a competitive antagonist of cysteinyl leukotriene receptors and its modulatory effects on various enzymes.
Receptor Antagonism
Zafirlukast functions as a selective and competitive antagonist of the cysteinyl leukotriene-1 (CysLT1) receptor. wikipedia.orgnih.govpatsnap.com Cysteinyl leukotrienes, including leukotriene D4 (LTD4) and E4 (LTE4), are potent inflammatory mediators derived from arachidonic acid. patsnap.com Their interaction with CysLT1 receptors, which are prevalent on airway smooth muscle cells and other inflammatory cells, triggers pathophysiological responses associated with asthma and allergic rhinitis. wikipedia.orgclinpgx.org These responses include bronchoconstriction, increased vascular permeability, mucus secretion, and the recruitment of eosinophils. patsnap.comdrugbank.com
In vitro studies have demonstrated that zafirlukast effectively antagonizes the contractile activity induced by LTC4, LTD4, and LTE4 in airway smooth muscle. drugbank.comfda.gov By competitively binding to CysLT1 receptors, zafirlukast blocks the signaling cascade initiated by cysteinyl leukotrienes, thereby mitigating airway inflammation and hyperresponsiveness. patsnap.comdrugbank.com This targeted receptor antagonism is the primary mechanism behind its clinical utility in managing asthma. wikipedia.orgdrugbank.com
Beyond its primary target, research has explored the broader anti-inflammatory properties of zafirlukast. Studies have indicated that zafirlukast can also act as a dual modulator of human soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor gamma (PPARγ), suggesting a more complex pharmacological profile. frontiersin.org
Enzyme Modulation
Zafirlukast is known to interact with and modulate the activity of several enzymes, most notably the cytochrome P450 (CYP) family of enzymes, which are crucial for drug metabolism.
Inhibition of Cytochrome P450 Isoforms
In vitro studies using human liver microsomes have extensively characterized zafirlukast as an inhibitor of multiple CYP isoforms. fda.govnih.gov Its inhibitory activity is most pronounced towards CYP2C9 and CYP3A4. wikipedia.orgfda.govnih.gov The inhibition of CYP2C9 is consistent with observed clinical drug interactions, such as with warfarin. fda.govnih.gov Zafirlukast has also been shown to be a mechanism-based inhibitor of CYP3A4, where it is metabolized to a reactive intermediate that irreversibly binds to the enzyme. acs.orgresearchgate.net
The inhibitory potential of zafirlukast on various CYP isoforms has been quantified through the determination of IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values.
| CYP Isoform | Mean IC50 (µM) | Inhibition Potency |
|---|---|---|
| CYP2C9 | 7.0 | Potent |
| CYP3A | 20.9 | Moderate |
| CYP2C19 | 32.7 | Moderate |
| CYP1A2 | 56 | Less Potent |
| CYP2D6 | 116 | Weak |
| CYP2E1 | Negligible Inhibition |
Data sourced from in vitro studies with human liver microsomes. nih.gov
Further studies have confirmed these findings and provided additional details on the nature of the inhibition. For instance, zafirlukast exhibits competitive inhibition of CYP2C9-catalyzed reactions. nih.gov
| CYP Isoform | Inhibition Type | Mean Ki (µM) |
|---|---|---|
| CYP2C9 | Competitive | 5.86 |
| CYP3A4 | Mechanism-based | 13.4 (KI) |
Data from in vitro microsomal incubation studies. acs.orgnih.gov
The metabolism of zafirlukast itself is primarily mediated by CYP2C9 and CYP3A4. wikipedia.orgnih.govresearchgate.net This dual role as both a substrate and an inhibitor of these enzymes underscores the potential for drug-drug interactions.
Modulation of Other Enzymes
In addition to the cytochrome P450 family, zafirlukast has been identified as a modulator of other key enzymes. It has been shown to inhibit soluble epoxide hydrolase (sEH) with an IC50 of 1.97 µM. frontiersin.org This enzyme is involved in the metabolism of signaling lipids, and its inhibition is an area of interest for cardiovascular and inflammatory diseases. The dual modulation of sEH and PPARγ by zafirlukast suggests a broader therapeutic potential beyond its use in respiratory conditions. frontiersin.org
Quality Control and Reference Standard Development for Research
Development and Certification of Zafirlukast (B1683622) m-Tolyl Isomer-d7 Reference Standards
The development of high-quality reference standards is a critical component of pharmaceutical quality control. A reference standard is a highly purified and well-characterized compound used as a benchmark for analytical tests. For impurities, these standards are essential for identification, quantification, and monitoring during the drug development process.
Zafirlukast m-Tolyl Isomer-d7 is a stable isotope-labeled (SIL) analog of the Zafirlukast m-Tolyl Isomer, a known process-related impurity in the synthesis of Zafirlukast. The introduction of seven deuterium (B1214612) atoms into the m-tolyl group creates a molecule with a higher mass, which is readily distinguishable by mass spectrometry (MS) from its non-deuterated counterpart, while maintaining nearly identical chemical and physical properties. This characteristic makes it an ideal internal standard for bioanalytical methods, aiding in the accurate quantification of the corresponding impurity in various matrices. acanthusresearch.comamerigoscientific.com
The development of a this compound reference standard involves several key stages:
Synthesis and Purification: The synthesis of this compound is a complex process requiring specialized techniques to introduce the deuterium atoms at specific positions within the molecule. Following synthesis, the compound undergoes rigorous purification to achieve the high level of chemical purity required for a reference standard. The goal is to obtain a material that is as close to 100% pure as is reasonably possible. pharmtech.com
Characterization: Comprehensive characterization is performed to confirm the identity and structure of the synthesized compound. This typically involves a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and the position of the deuterium labels, Mass Spectrometry (MS) to determine the molecular weight and isotopic enrichment, and Infrared (IR) spectroscopy for functional group analysis.
Purity Assessment: The purity of the reference standard is determined using high-performance liquid chromatography (HPLC) or other suitable chromatographic techniques. This assessment quantifies the amount of the desired compound and identifies any residual impurities.
Certification of a reference standard provides the user with assurance of its quality and traceability. For a reference material to be considered a Certified Reference Material (CRM), its production must adhere to stringent international standards, such as ISO 17034, "General requirements for the competence of reference material producers." aroscientific.comreagecon.comnata.com.auansi.org This standard outlines the requirements for the production of reference materials, including planning, control, production, assignment of property values, and distribution. reagecon.comansi.org The certification process for this compound would involve:
Homogeneity and Stability Studies: The batch of the reference material must be demonstrated to be homogeneous, meaning that the property of interest (in this case, purity) is consistent throughout the batch. Stability studies are also conducted to determine the shelf-life of the standard under specified storage conditions. wikipedia.org
Value Assignment: The certified value, typically the purity, is assigned based on data from multiple independent analytical methods. This provides a high degree of confidence in the assigned value.
Uncertainty Calculation: An uncertainty budget is calculated to provide a quantitative measure of the doubt associated with the certified value. wikipedia.org
Certificate of Analysis: A comprehensive Certificate of Analysis (CoA) is issued, which includes the certified value and its uncertainty, a statement of metrological traceability, and information on the proper use and storage of the standard. researchgate.netsigmaaldrich.com
The availability of a certified this compound reference standard is invaluable for researchers, enabling them to accurately identify and quantify the m-tolyl isomer impurity in research-grade Zafirlukast, thereby ensuring the quality of their studies. synthinkchemicals.com
Table 1: Key Characteristics of this compound Reference Standard
| Characteristic | Description |
| Chemical Name | N-[3-[[2-Methoxy-4-[[[(3-methylphenyl-d7)sulfonyl]amino]carbonyl]phenyl]methyl]-1-methyl-1H-indol-5-yl]carbamic Acid Cyclopentyl Ester |
| Molecular Formula | C₃₁H₂₆D₇N₃O₆S |
| Intended Use | As a stable isotope-labeled internal standard for the quantification of Zafirlukast m-Tolyl Isomer impurity. |
| Certification | Ideally produced by a reference material producer accredited to ISO 17034. |
| Documentation | Accompanied by a Certificate of Analysis detailing identity, purity, certified value, uncertainty, and storage conditions. |
Impurity Control Strategies in Research-Grade Zafirlukast Synthesis
The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, as impurities can affect the safety and efficacy of the final drug product. For research-grade Zafirlukast, robust impurity control strategies are necessary to ensure the reliability and reproducibility of preclinical and other non-clinical studies.
Process-related impurities in Zafirlukast can arise from various sources, including starting materials, intermediates, reagents, and side reactions during the synthesis process. The m-tolyl and p-tolyl isomers of Zafirlukast are identified as critical process-related impurities. oup.com The monitoring and quantification of these impurities are essential to control the quality of research-grade Zafirlukast.
Analytical methods, primarily reversed-phase high-performance liquid chromatography (RP-HPLC), are developed and validated for the separation and quantification of Zafirlukast and its related impurities. oup.com These methods must be able to resolve the main compound from all potential impurities, including positional isomers which can be challenging to separate. oup.com
The use of this compound as an internal standard in LC-MS based methods can significantly improve the accuracy and precision of the quantification of the m-tolyl isomer impurity. acanthusresearch.com By adding a known amount of the deuterated standard to the sample, any variability in sample preparation and instrument response can be corrected for, leading to more reliable results. kcasbio.com
Table 2: Common Analytical Techniques for Impurity Monitoring
| Technique | Application in Impurity Monitoring |
| RP-HPLC | Separation and quantification of Zafirlukast and its process-related impurities. |
| LC-MS | Identification and quantification of impurities, particularly with the use of stable isotope-labeled internal standards. |
| NMR Spectroscopy | Structural elucidation of unknown impurities. |
| Gas Chromatography (GC) | Analysis of volatile impurities and residual solvents. biopharminternational.com |
A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in the quality of a drug substance or drug product over time. Such methods are crucial for evaluating the stability of research samples of Zafirlukast. The method must be able to separate the active ingredient from its degradation products, allowing for an accurate assessment of the API's stability under various environmental conditions. researchgate.netchromatographyonline.com
The development of a stability-indicating method for Zafirlukast involves forced degradation studies, also known as stress testing. researchgate.netmedcraveonline.com In these studies, the drug substance is subjected to more severe conditions than those used for accelerated stability testing. medcraveonline.com This helps to identify potential degradation products and pathways. medcraveonline.com
Table 3: Typical Forced Degradation Conditions for Zafirlukast
| Stress Condition | Typical Reagents and Conditions | Potential Degradation |
| Acid Hydrolysis | 0.1 M HCl, heat | Formation of hydrolysis products. |
| Base Hydrolysis | 0.1 M NaOH, heat | Formation of hydrolysis products. researchgate.net |
| Oxidation | 3% H₂O₂, ambient temperature | Formation of oxidation products. |
| Thermal Degradation | 60°C, dry heat | Formation of thermolytic degradation products. |
| Photolytic Degradation | Exposure to UV and visible light | Formation of photolytic degradation products. |
This table is based on general forced degradation study designs for small molecules and specific findings for Zafirlukast. oup.comresearchgate.net
The analytical method, typically HPLC with UV or MS detection, is then used to analyze the stressed samples. The method is considered stability-indicating if it can resolve the Zafirlukast peak from all the degradation product peaks. oup.comresearchgate.net The peak purity of the Zafirlukast peak in the stressed samples is often assessed using a photodiode array (PDA) detector to ensure that no degradation products are co-eluting with the main peak. oup.com
For research samples, having a validated stability-indicating method is essential for determining appropriate storage conditions and ensuring that the material remains suitable for its intended use throughout the duration of the research project.
Regulatory Perspectives on Deuterated Impurity Standards in Research and Development
The use of deuterated compounds in pharmaceutical research and development has been a subject of increasing interest and regulatory consideration. While deuterated compounds can be developed as new chemical entities (NCEs) with potentially improved metabolic profiles, deuterated analogs of impurities, such as this compound, play a crucial role as analytical standards. salamandra.net
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for the qualification and control of impurities in new drug substances (e.g., ICH Q3A). mriglobal.org These guidelines require that impurities present at certain levels be identified and characterized. The use of well-characterized impurity reference standards is fundamental to meeting these requirements.
From a regulatory standpoint, the use of stable isotope-labeled internal standards in analytical methods is generally encouraged, particularly for bioanalytical assays, as it can lead to more robust and reliable data. kcasbio.com The EMA, for instance, has noted that a high percentage of submissions incorporate SIL-IS in their bioanalytical method validations. kcasbio.com
While there are no specific regulatory guidelines that solely address deuterated impurity standards, the general principles for reference standards apply. The FDA requires reference standards to be of the "highest purity that can be obtained through reasonable effort" and to be "thoroughly characterized to assure the identity, strength, and quality". pharmtech.com
Future Research and Applications of this compound: A Forward-Looking Analysis
The deuterated analog of the zafirlukast impurity, this compound, is poised to become an invaluable tool in pharmaceutical research and development. This isotopically labeled compound offers unique advantages for elucidating metabolic pathways, quantifying impurities, and enabling more precise biological studies. This article explores the future research directions and emerging applications for this critical analytical standard.
Q & A
Q. What frameworks ensure robust citation practices when referencing Zafirlukast isomer studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
